Cas no 7785-26-4 ((-)-α-Pinene)

(-)-α-Pinene 化学的及び物理的性質
名前と識別子
-
- (1S)-(-)-Alpha-Pinene
- (-)-alpha-Pinene
- (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
- α-Pinene
- (-)-α-pinene
- (-)-1S,5S-α-pinene
- (?)-α-Pinene
- (−)-α-Pinene
- (1S)-(-)-α-Pinene
- (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
- ALPHA-PINENE
- PINENE, (1S)-(-)-alpha-(SG)
- (-)-pin-2(3)-ene
- 1S-(-)-a-pinene
- 1S-α-Pinene
- 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene-, (1S,5S)-
- Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S)-
- L-α-Pinene
- α-Pinene, (-)-
- (1S,5S)-2-Pinene
- DL-ALPHA-PINENE
- (1S,5S)-alpha-pinene
- TZR3GM95PR
- Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-
- (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-ene
- DL-Pin-2(3)-ene
- DSSTox_CID_9290
- DSSTox_RID_78752
- DSSTox_GSID_29290
- Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-
- Bicyclo[3.1.1]hept-2-ene,2,6,6-trimethyl-, (1S,5S)-
- (-)-2-Pinene
- (
- (1R,5R)-alpha-pinene
- (+)-alpha-Pinene
- α-Pinene
- (1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene
- Acintene A
- (+-)-2-pinene
- (+-)-alpha-pinene
- (+)-(1R)-alpha-Pinene
- alpha-Pinene(dextro)
- 2-pinene
- (+)-3,6,6-TRIMETHYLBICYCLO[3.1.1]HEPT-2-ENE
- 1R-alpha-Pinene
- 1R,5R-(+)-alpha-Pinene
- 1S,5S-(-)-alpha-Pinene
- pin-2(3)-ene
- Sylvapine A
- -(-)-alpha-Pinene
- (-)-α-Pinene
-
- MDL: MFCD00064145
- インチ: 1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
- InChIKey: GRWFGVWFFZKLTI-IUCAKERBSA-N
- ほほえんだ: C1(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])C(C([H])([H])[H])=C([H])C([H])([H])[C@@]1([H])C2([H])[H]
- BRN: 1903790
計算された属性
- せいみつぶんしりょう: 136.125
- どういたいしつりょう: 136.125
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.858 g/mL at 20 °C(lit.)
- ゆうかいてん: -64 °C (lit.)
- ふってん: 155°C
- フラッシュポイント: 華氏温度:91.4°f
摂氏度:33°c - 屈折率: n20/D 1.466
- すいようせい: 不溶性
- LogP: 2.99870
- マーカー: 7445
- じょうきあつ: ~3 mmHg ( 20 °C)
- FEMA: 2902
- ひせんこうど: -41.5 º (c=neat)
- 光学活性: [α]20/D −50±2°, neat
(-)-α-Pinene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H315,H317,H319,H335,H410
- 警告文: P261,P273,P280,P305+P351+P338,P501
- 危険物輸送番号:UN 2052/2368
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38-43-50
- セキュリティの説明: 26-36/37-61
- 福カードFコード:10
- RTECS番号:DT 7000000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- 包装カテゴリ:III
- セキュリティ用語:S16;S26;S36/37;S61
- 危険レベル:3
- 爆発限界値(explosive limit):0.8%(V)
- 包装グループ:III
- リスク用語:R10;R36/37/38;R43;R50
(-)-α-Pinene 税関データ
- 税関コード:29021910
(-)-α-Pinene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097829-5ml |
(-)-α-Pinene |
7785-26-4 | ≥99.0%(GC)() | 5ml |
¥188 | 2024-05-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1684-250G |
(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
7785-26-4 | 97% | 250g |
¥ 171.00 | 2023-04-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8184050500 |
(1S)-(-)-α-Pinene |
7785-26-4 | for synthesis | 500ML |
¥282.07 | 2022-02-23 | |
abcr | AB141125-500 ml |
(1S)-(-)-alpha-Pinene, 96%; . |
7785-26-4 | 96% | 500 ml |
€88.80 | 2024-04-15 | |
Enamine | EN300-90459-2.5g |
(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
7785-26-4 | 95.0% | 2.5g |
$27.0 | 2025-02-19 | |
Enamine | EN300-90459-100.0g |
(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
7785-26-4 | 95.0% | 100.0g |
$138.0 | 2025-02-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 274399-100G |
(-)-α-Pinene |
7785-26-4 | optical purity ee: 86% | 100g |
¥895.8 | 2023-12-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W290267-SAMPLE-K |
(1 |
7785-26-4 | natural, ≥97%, FCC, FG | 587.6 | 2021-05-17 | ||
Cooke Chemical | A6700212-500ML |
(-)-α-Pinene |
7785-26-4 | 98% | 500ml |
RMB 266.40 | 2025-02-21 | |
Cooke Chemical | A6700212-2.5L |
(-)-α-Pinene |
7785-26-4 | 98% | 2.5l |
RMB 959.20 | 2025-02-21 |
(-)-α-Pinene 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
(-)-α-Pineneに関する追加情報
Professional Introduction to (-)-α-Pinene (CAS No. 7785-26-4)
Chemists and researchers in the pharmaceutical and biochemical fields frequently encounter the compound (-)-α-Pinene (CAS No. 7785-26-4), a naturally occurring monoterpene with significant applications in various industries. This compound, derived from the essential oils of coniferous trees, has garnered attention for its unique chemical properties and versatile biological activities. The stereochemistry of (-)-α-Pinene, specifically its enantiomeric form, plays a crucial role in its pharmacological effects, making it a subject of extensive study in medicinal chemistry.
The molecular structure of (-)-α-Pinene consists of a cyclic monoterpene framework with a trans-decalin core, characterized by two double bonds and a tertiary hydroxyl group. This configuration imparts distinct reactivity and interaction capabilities with biological targets. Recent advancements in spectroscopic techniques have allowed for high-resolution structural elucidation, enabling researchers to better understand its conformational dynamics and binding affinities.
In the realm of pharmaceutical research, (-)-α-Pinene has been investigated for its potential therapeutic applications. Studies have demonstrated its anti-inflammatory, analgesic, and antioxidant properties, largely attributed to its ability to modulate enzymatic pathways such as lipoxygenase and cyclooxygenase. Furthermore, its role as a precursor in synthesizing more complex terpenoids has opened new avenues for drug development. For instance, derivatives of (-)-α-Pinene have shown promise in treating neurodegenerative disorders by inhibiting beta-amyloid aggregation.
The industrial significance of (-)-α-Pinene extends beyond pharmaceuticals to applications in fragrances, flavorings, and polymer additives. Its pleasant aroma and stability make it a valuable component in perfumery, while its chiral properties are utilized in asymmetric synthesis to produce enantiomerically pure compounds. Recent innovations in catalytic processes have improved the efficiency of converting (-)-α-Pinene into high-value chemicals, reducing waste and enhancing sustainability.
Environmental scientists have also explored the ecological impact of (-)-α-Pinene, particularly its role as a pheromone in plant-insect interactions. Research indicates that this compound influences pollination patterns and pest behavior, offering insights into sustainable agricultural practices. Additionally, its degradation products have been studied for their potential use in bioremediation efforts, showcasing the compound's multifaceted environmental relevance.
The synthesis of (-)-α-Pinene has seen significant advancements due to the development of green chemistry methodologies. Biocatalytic routes employing engineered enzymes have reduced reliance on harsh chemical conditions, minimizing environmental footprint. These innovations align with global efforts to promote sustainable manufacturing processes in the chemical industry. Moreover, computational modeling has facilitated the design of novel synthetic pathways, optimizing yield and purity while reducing energy consumption.
Future research directions for (-)-α-Pinene include exploring its potential as an adjuvant in vaccine formulations. Preliminary studies suggest that its structural features enhance immune response by modulating cytokine production. Such findings could revolutionize vaccine development strategies by improving efficacy and stability. Furthermore, nanotechnology-based delivery systems are being investigated to enhance the bioavailability of (-)-α-Pinene-based therapeutics.
The economic impact of (-)-α-Pinene cannot be overstated, given its widespread use across multiple industries. Market analysts predict steady growth in demand due to increasing applications in pharmaceuticals and specialty chemicals. Investment in research and development continues to fuel innovation, ensuring that this compound remains at the forefront of scientific discovery. As regulatory frameworks evolve to support sustainable practices, the production and utilization of (-)-α-Pinene are expected to become even more efficient.
In conclusion,(-)-α-Pinene (CAS No. 7785-26-4) represents a cornerstone compound in modern chemistry with far-reaching implications for health sciences and industrial applications. Its unique properties continue to inspire new research directions while addressing global challenges such as sustainability and disease treatment. As scientists delve deeper into its potential,the full scope of benefits derived from this remarkable terpene is likely to expand even further.
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